

Entospletinib Monotherapy Efficacy in Relapsed/Refractory NHL

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Compound Focus: Entospletinib

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NHL Subtype	Study Population	Objective Response Rate (ORR)	Complete Response (CR) Rate	Median Progression-Free Survival (PFS)	Primary Source
Chronic Lymphocytic Leukemia (CLL)	n=41	61.0% (95% CI: 44.5%-75.8%) [1]	0% (Note: 3 pts had nodal response with lymphocytosis) [1]	13.8 months [1]	Sharman et al., <i>Blood</i> 2015 [1]
Indolent NHL (Pooled)	n=69 (FL, LPL, MZL)	13.0% (95% CI: 6.1%-23.3%) [2]	1.4% (1 patient) [2]	5.5 months [2]	Updated analysis in Sharman et al. [2]
Diffuse Large B-Cell Lymphoma (DLBCL)	n=43	0% [3]	0% [3]	1.5 months [3]	Hochster et al., <i>Clin Lymphoma Myeloma Leuk</i> 2018 [3]

NHL Subtype	Study Population	Objective Response Rate (ORR)	Complete Response (CR) Rate	Median Progression-Free Survival (PFS)	Primary Source
Mantle Cell Lymphoma (MCL)	n=39	Information Not Detailed	Information Not Detailed	Information Not Detailed	Mentioned as having "modest activity" [2]

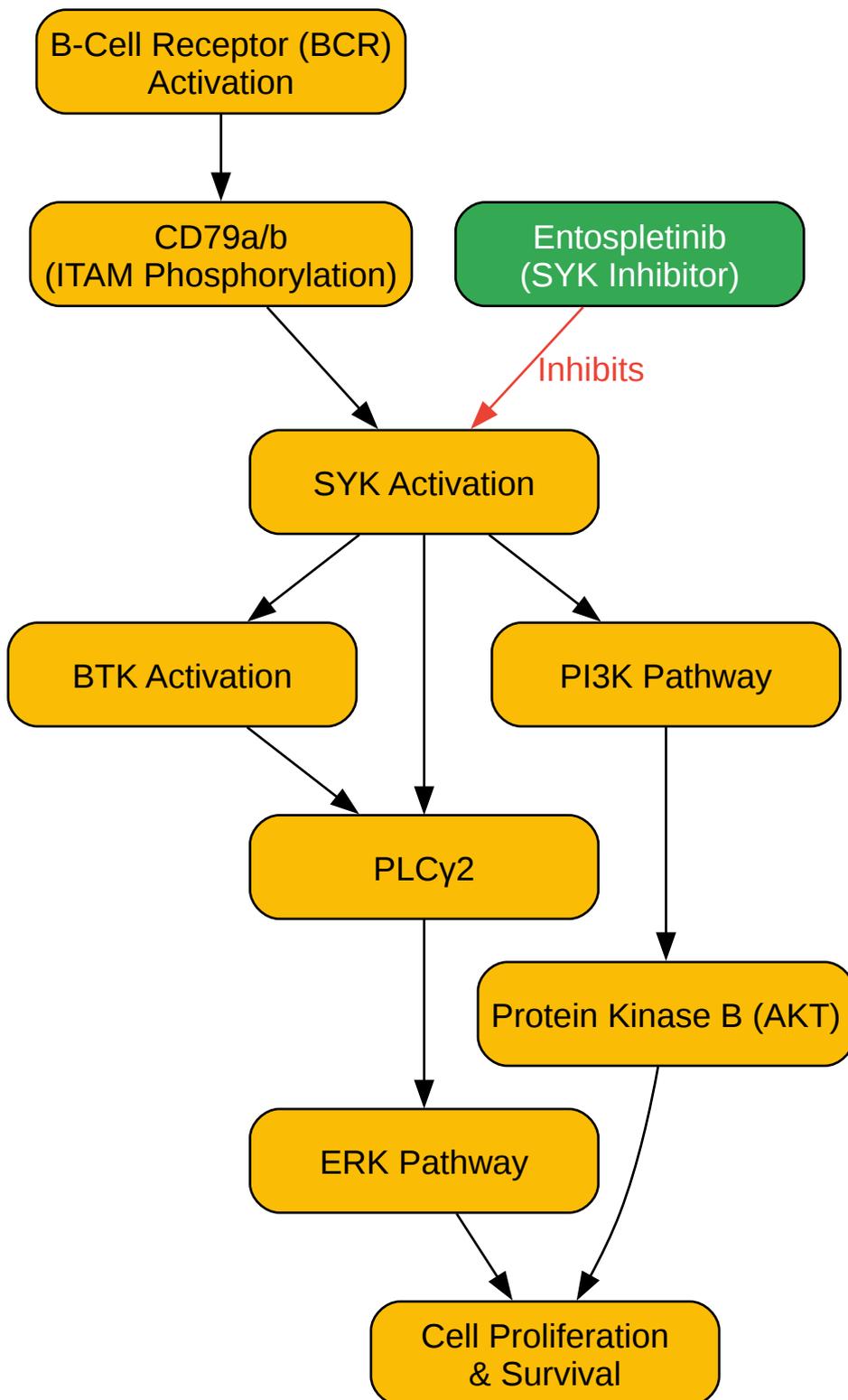
Key Experimental Protocol Details

The data in the table above primarily comes from a **multicenter, open-label, single-agent phase 2 study** (ClinicalTrials.gov identifier: #NCT01799889) [1] [3].

- **Patient Population:** The trial enrolled adults with relapsed or refractory hematologic malignancies, including separate cohorts for CLL, follicular lymphoma (FL), other indolent NHLs, mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Participants had to have radiographically measurable disease [1].
- **Intervention:** Patients received **entospletinib at 800 mg orally twice daily** in 28-day cycles. Dosing occurred under fasting conditions [1].
- **Primary Endpoint:** The primary endpoint varied by cohort, including **progression-free survival rate at 24 weeks** for CLL and **PFS rate at 16 weeks** for aggressive lymphomas like DLBCL [1] [3].
- **Response Assessment:** Tumor response was assessed by an Independent Review Committee using standardized criteria (e.g., Cheson 2007 criteria for DLBCL, iwCLL criteria for CLL) with CT or MRI scans performed at scheduled intervals [1] [3].

Entospletinib's Mechanism of Action

Entospletinib is an oral, highly selective inhibitor of spleen tyrosine kinase (Syk). The following diagram illustrates its targeted role in the B-cell receptor signaling pathway, which is crucial for the survival and proliferation of malignant B-cells [1] [2].



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As the diagram shows, Syk is a central and proximal mediator in the BCR signaling cascade. By selectively inhibiting Syk, **entospletinib** disrupts downstream signaling through key pathways like PI3K, BTK, and

ERK, which are critical for the proliferation and survival of malignant B-cells [1] [2].

Interpretation and Context of the Data

- **Activity in CLL:** The 61% ORR and median PFS of 13.8 months in high-risk, relapsed/refractory CLL patients demonstrate the clinical activity of SYK inhibition [1]. The absence of complete responses is consistent with the mechanism of BCR inhibitors, which often cause significant lymph node reduction accompanied by persistent lymphocytosis [1] [2].
- **Limited Role in DLBCL:** **Entospletinib** monotherapy showed minimal activity in relapsed/refractory DLBCL, leading the study authors to conclude it has a limited role in this subtype as a single agent [3].
- **Combination Strategies:** Research indicates that the future development of **entospletinib** in NHL likely lies in **combination regimens** [2]. For instance, a phase I/II study investigated **entospletinib** with the anti-CD20 antibody obinutuzumab, reporting an ORR of 66.7% in patients with relapsed/refractory CLL [4]. Preclinical data also support its combination with chemotherapy in certain types of acute lymphoblastic leukemia [5].

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